molecular formula C12H21BO2 B6239240 rac-2-[(1R,2R)-[1,1'-bi(cyclopropane)]-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, trans CAS No. 350031-03-7

rac-2-[(1R,2R)-[1,1'-bi(cyclopropane)]-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, trans

Cat. No. B6239240
CAS RN: 350031-03-7
M. Wt: 208.1
InChI Key:
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple cyclopropane rings and a dioxaborolane group. The presence of these groups could potentially influence the compound’s reactivity and stability .

Scientific Research Applications

Recycled Aggregate Concrete (RAC)

  • Research in China over a 15-year period has significantly advanced our understanding of recycled aggregate concrete (RAC), focusing on its mechanical properties, durability, and structural performance. The findings suggest that RAC can safely be used in civil engineering with proper design and construction, offering a sustainable alternative to traditional concrete materials (Xiao et al., 2012).

Cyclopropanation Reactions

  • Cyclopropanation reactions, which involve the formation of three-membered cyclopropane rings, have been extensively studied for their unique chemical properties and applications in modifying biologically active compounds. These reactions, including various methodologies like the Simmons–Smith reaction and Michael-induced ring closure, play a crucial role in synthetic chemistry (Kamimura, 2014).

Construction and Demolition Waste

  • The use of construction and demolition (C&D) waste in structural concrete applications can reduce the carbon footprint of the concrete industry and help conserve natural resources. Recycled aggregate concrete (RAC) exhibits slightly inferior mechanical and durability properties compared to conventional concrete but can achieve desired properties with the use of admixtures and modified mixing approaches (Kisku et al., 2017).

Oxyfunctionalization of Cyclopropane Derivatives

  • Oxyfunctionalization of cyclopropane derivatives is an important chemical transformation, enabling the synthesis of carbonylcyclopropanes and other cyclopropyl-containing compounds. This process highlights the versatility of cyclopropane rings in synthetic organic chemistry and their potential applications in drug development (Sedenkova et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with all chemicals, it should be handled with care and appropriate safety measures should be taken .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-2-[(1R,2R)-[1,1'-bi(cyclopropane)]-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, trans involves the reaction of 2-cyclopropyl-1,3-dithiane with boron tribromide followed by reaction with 2,2,4,4-tetramethyl-1,3-cyclobutanediol. The resulting product is then reacted with 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione and the resulting intermediate is then reacted with boronic acid to yield the final product.", "Starting Materials": [ "2-cyclopropyl-1,3-dithiane", "boron tribromide", "2,2,4,4-tetramethyl-1,3-cyclobutanediol", "2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione", "boronic acid" ], "Reaction": [ "1. React 2-cyclopropyl-1,3-dithiane with boron tribromide to yield the corresponding boronate ester intermediate.", "2. React the boronate ester intermediate with 2,2,4,4-tetramethyl-1,3-cyclobutanediol to yield the corresponding alcohol intermediate.", "3. React the alcohol intermediate with 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione to yield the corresponding intermediate.", "4. React the intermediate with boronic acid to yield rac-2-[(1R,2R)-[1,1'-bi(cyclopropane)]-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, trans." ] }

CAS RN

350031-03-7

Molecular Formula

C12H21BO2

Molecular Weight

208.1

Purity

95

Origin of Product

United States

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